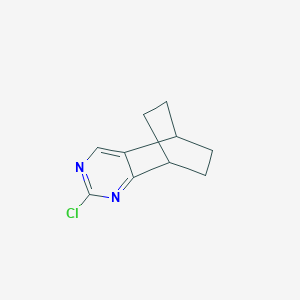
2-Chloro-5,6,7,8-tetrahydro-5,8-ethanoquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5,6,7,8-tetrahydro-5,8-ethanoquinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a fused ring system that includes a quinazoline core with a chloro substituent at the 2-position and an ethano bridge connecting the 5 and 8 positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6,7,8-tetrahydro-5,8-ethanoquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
化学反应分析
Types of Reactions
2-Chloro-5,6,7,8-tetrahydro-5,8-ethanoquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
科学研究应用
2-Chloro-5,6,7,8-tetrahydro-5,8-ethanoquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
作用机制
The mechanism of action of 2-Chloro-5,6,7,8-tetrahydro-5,8-ethanoquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
相似化合物的比较
Similar Compounds
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: Similar in structure but with a different ring system.
5,6,7,8-Tetrahydroquinoline: Lacks the chloro substituent and ethano bridge.
2-Chloro-4,5-dihydroimidazole: Contains a different heterocyclic core.
Uniqueness
2-Chloro-5,6,7,8-tetrahydro-5,8-ethanoquinazoline is unique due to its specific ring structure and substituents, which confer distinct chemical and biological properties
属性
分子式 |
C10H11ClN2 |
|---|---|
分子量 |
194.66 g/mol |
IUPAC 名称 |
4-chloro-3,5-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C10H11ClN2/c11-10-12-5-8-6-1-3-7(4-2-6)9(8)13-10/h5-7H,1-4H2 |
InChI 键 |
ZCHXNSXSIOBIKE-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCC1C3=CN=C(N=C23)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)

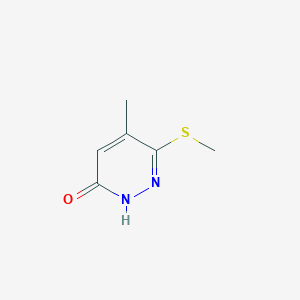

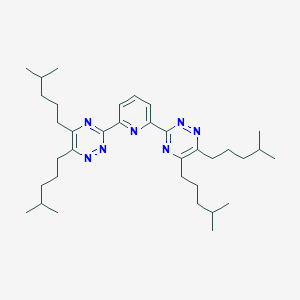
![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)

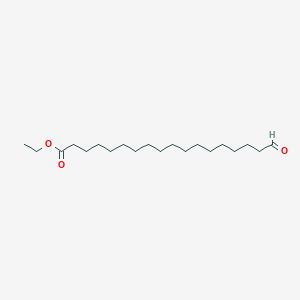

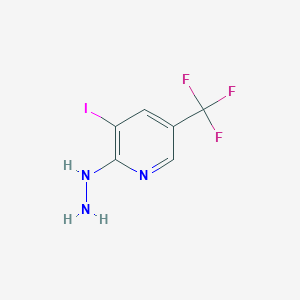
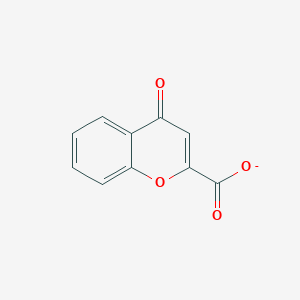
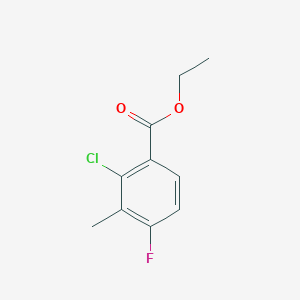

![2-(Furan-2-yl)-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12966386.png)
